molecular formula C5H4ClN3 B173730 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 111493-52-8

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B173730
CAS No.: 111493-52-8
M. Wt: 141.56 g/mol
InChI Key: ALYKYQFBPPPPMI-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C5H4ClN3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The compound is characterized by a pyrazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 1-position, and a cyano group at the 4-position.

Safety and Hazards

The safety information for 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde with a cyanating agent . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyano group at the 4-position makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

5-chloro-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYKYQFBPPPPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555069
Record name 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111493-52-8
Record name 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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